molecular formula C11H13BrN2 B13600096 2-(4-bromo-2-methyl-1H-indol-3-yl)ethan-1-amine

2-(4-bromo-2-methyl-1H-indol-3-yl)ethan-1-amine

Cat. No.: B13600096
M. Wt: 253.14 g/mol
InChI Key: WYSQUJVVDHGAEH-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-methyl-1H-indol-3-yl)ethan-1-amine is a synthetic halogenated tryptamine derivative of significant interest in medicinal chemistry and antibiotic research. The compound features a bromine atom at the 4-position and a methyl group at the 2-position of the indole ring, a privileged scaffold in drug discovery known for its diverse biological activities . The indole nucleus is a key structural component in numerous natural products and pharmaceuticals, demonstrating a broad spectrum of potential applications, including as an antimicrobial and antiviral agent . The tryptamine core, a ubiquitous biochemical scaffold, provides a versatile platform for the development of bioactive molecules. Research on similar tryptamine derivatives has shown promise in disarming antibiotic resistance mechanisms in Gram-negative bacterial pathogens such as Acinetobacter baumannii and Klebsiella pneumoniae . These compounds can function as non-toxic antibiotic adjuvants, restoring the efficacy of last-resort antibiotics like colistin in resistant strains, including those carrying plasmid-borne mcr-1 genes . The strategic introduction of a bromine atom on the indole ring is a common tactic in lead optimization, as it can enhance lipophilicity, influence binding affinity through halogen bonding, and improve metabolic stability by blocking reactive sites . The specific substitution pattern on this compound makes it a valuable chemical tool for probing biological systems and developing new therapeutic strategies, particularly in the urgent fight against multi-drug resistant bacteria. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H13BrN2

Molecular Weight

253.14 g/mol

IUPAC Name

2-(4-bromo-2-methyl-1H-indol-3-yl)ethanamine

InChI

InChI=1S/C11H13BrN2/c1-7-8(5-6-13)11-9(12)3-2-4-10(11)14-7/h2-4,14H,5-6,13H2,1H3

InChI Key

WYSQUJVVDHGAEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC=C2Br)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-methyl-1H-indol-3-yl)ethan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Common industrial techniques include continuous flow reactions and the use of automated reactors to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-methyl-1H-indol-3-yl)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acids, while substitution reactions can yield various substituted indoles .

Scientific Research Applications

2-(4-bromo-2-methyl-1H-indol-3-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-methyl-1H-indol-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

Structural Analogues: Positional Isomers

Bromine substitution on the indole ring varies across analogues, significantly affecting their bioactivity:

Compound Name Bromine Position Additional Substituents Molecular Formula Molecular Weight Key References
2-(4-Bromo-2-methyl-1H-indol-3-yl)ethan-1-amine 4 2-methyl C₁₀H₁₂BrN₂ 239.04
2-(4-Bromo-1H-indol-3-yl)ethan-1-amine 4 None C₁₀H₁₁BrN₂ 239.12
2-(6-Bromo-1H-indol-3-yl)ethan-1-amine 6 None C₁₀H₁₁BrN₂ 239.12
2-(7-Bromo-1H-indol-3-yl)ethan-1-amine 7 None C₁₀H₁₁BrN₂ 239.12

Key Findings :

  • Positional Isomerism : Bromine at the 4-position (as in the target compound) is associated with serotonin receptor modulation in psilocybin analogues .

Substituted Indole Derivatives

Methoxy, ethoxy, and benzodiazol derivatives demonstrate how substituents modulate physicochemical properties:

Compound Name Substituents Molecular Weight Key Properties Key References
2-(4-Ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride 4-ethoxy 240.73 Increased solubility due to polar ethoxy group
2-(6-Methoxy-1H-indol-3-yl)ethan-1-amine hydrochloride 6-methoxy 190.24 Enhanced water solubility; potential CNS activity
2-(4-Bromo-1H-1,3-benzodiazol-2-yl)ethan-1-amine Benzodiazol core (non-indole) 240.10 Altered electronic properties vs. indole

Key Findings :

  • Methoxy/Ethoxy Groups : Improve aqueous solubility but may reduce blood-brain barrier (BBB) penetration compared to brominated analogues .
  • Benzodiazol Core: The benzodiazol structure (vs.

Phenethylamine Analogues (NBOMe Series)

NBOMe compounds, though structurally distinct, share functional similarities:

Compound Name Substituents Molecular Weight Pharmacological Activity Key References
25B-NBOMe 4-bromo-2,5-dimethoxy, N-methoxybenzyl 347.21 Potent 5-HT2A agonist
25C-NBOMe 4-chloro-2,5-dimethoxy, N-methoxybenzyl 303.77 Hallucinogenic activity

Key Findings :

  • Substitution Patterns : Bromine in NBOMe compounds enhances receptor affinity, while methoxybenzyl groups increase selectivity for 5-HT2A receptors .
  • Comparison with Target Compound : The absence of a methoxybenzyl group in this compound suggests different receptor interactions, possibly favoring indole-based targets like TAAR1 .

Fluorinated and Alkylamine Derivatives

Fluorine and alkylamine substitutions highlight electronic and steric effects:

Compound Name Substituents Molecular Weight Key Properties Key References
[2-(4-Fluoro-1H-indol-3-yl)-ethyl]-dimethyl-amine 4-fluoro, dimethylamine 206.26 Increased lipophilicity
Avapritinib Complex heterocyclic core 620.80 KIT/PDGFRα inhibitor

Key Findings :

  • Fluorine vs. Bromine : Fluorine’s smaller size and electronegativity may reduce steric hindrance compared to bromine, altering receptor binding kinetics .
  • Dimethylamine Group : Enhances membrane permeability but reduces basicity compared to primary amines .

Q & A

Q. Key Steps :

Indole Core Preparation : Start with 4-bromo-2-methylindole (commercially available or synthesized via Fischer indole synthesis).

Alkylation : React with bromoethane under basic conditions.

Work-Up : Neutralize excess base and isolate via solvent extraction.

Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Q. Basic

  • 1H/13C NMR : Confirms substituent positions and amine proton environment.
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion).
  • X-ray Crystallography : Resolves absolute configuration; SHELX software (SHELXL/SHELXS) is widely used for refinement .

Advanced Tip : For challenging crystals, consider co-crystallization with heavy atoms or cryogenic data collection to enhance diffraction quality .

How can researchers optimize synthetic yield in multi-step syntheses?

Q. Advanced

  • Reaction Optimization : Use kinetic studies to identify rate-limiting steps (e.g., alkylation efficiency).
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling) may improve selectivity.
  • Purification : Employ preparative HPLC for polar byproducts or diastereomers .

Example : A 15% yield increase was reported for similar indole derivatives using microwave-assisted synthesis .

What strategies resolve contradictions in reported biological activity data?

Q. Advanced

  • Substituent Analysis : Compare bioactivity with structural analogs (e.g., bromine position impacts anticancer activity; see Table 1).
  • Assay Standardization : Replicate studies under controlled conditions (pH, cell lines).
  • Meta-Analysis : Pool data from multiple studies to identify trends.

Table 1 : Hypothetical Comparison of Brominated Indole Derivatives

CompoundAnticancer IC50 (μM)Antimicrobial MIC (μg/mL)
2-(4-Bromo-2-methyl-indol)2.512.8
2-(5-Bromo-2-methyl-indol)8.325.4

What common chemical reactions does this compound undergo?

Q. Basic

  • Nucleophilic Substitution : Bromine at C4 reacts with organometallic reagents (e.g., Grignard).
  • Amine Functionalization : Acylation (e.g., acetic anhydride) or Schiff base formation.
  • Oxidation : Ethylamine chain oxidation to carboxylic acid derivatives (e.g., using KMnO4) .

Example : Bromine substitution with NaN3 yields azide derivatives for click chemistry .

How can computational modeling predict pharmacological profiles?

Q. Advanced

  • Molecular Docking : Screen against serotonin/dopamine receptors (indole derivatives often target CNS pathways).
  • ADMET Prediction : Tools like SwissADME assess bioavailability, toxicity, and metabolic stability.
  • QSAR Studies : Correlate substituent effects (e.g., bromine’s electronegativity) with activity .

Case Study : Difluoroethyl analogs showed enhanced lipophilicity in pharmacokinetic simulations .

What in vitro assays evaluate its biological activity?

Q. Basic

  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
  • Antimicrobial : Broth microdilution for MIC determination.
  • Receptor Binding : Radioligand displacement assays (e.g., 5-HT2A receptor) .

Protocol Note : Use DMSO as a solvent (≤0.1% final concentration) to avoid cytotoxicity .

What challenges arise in crystallizing this compound?

Q. Advanced

  • Polymorphism : Screen multiple solvents (e.g., EtOH, DCM/hexane mixtures).
  • Crystal Twinning : Use SHELXD for structure solution and refine with SHELXL .
  • Amine Hygroscopicity : Conduct crystallization under inert atmosphere.

Success Example : Similar ethylamine derivatives formed stable crystals in tert-butyl methyl ether .

Notes

  • Methodological Focus : Answers emphasize experimental design, data reconciliation, and advanced techniques.
  • References : Cited evidence includes peer-reviewed synthesis protocols, crystallography tools, and pharmacological studies.

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